1H-Imidazole, 4-butyl-

Descripción general

Descripción

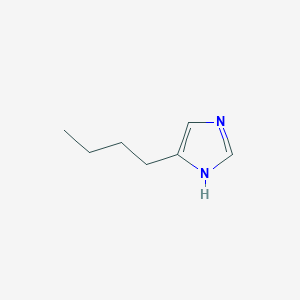

1H-Imidazole, 4-butyl- is a derivative of imidazole. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . 1-Butylimidazole acts as an N-coordinated ligand and is formed as an intermediate during the synthesis of a cationic cyclodextrin .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .Aplicaciones Científicas De Investigación

CO2 Capture

1-Butyl imidazole derivatives have been developed as room temperature ionic liquids with appended amine groups. These ionic liquids show promise in capturing CO2 efficiently, acting as carbamate salts to sequester the gas reversibly. Their nonvolatility and water independence for functioning make them comparable to commercial amine sequestering agents, offering a sustainable solution for CO2 capture and environmental management (Bates et al., 2002).

Chemical Sensing

Imidazole-based compounds have been identified as effective chemosensors for detecting cyanide and mercury ions. The reversible luminescent sensors, crafted from imidazole derivatives, exhibit selective quenching of fluorescence upon interaction with CN- ions, demonstrating their potential in environmental monitoring and safety applications (Emandi et al., 2018).

Antibacterial Constituents

Research on Jatropha curcas has unveiled a minor antibacterial component, 4-butyl-2-chloro-5-formyl-1H-imidazole, with structural functionalities that contribute to its antibacterial properties. This discovery highlights the compound's potential in developing new antibacterial agents and underscores the diversity of imidazole derivatives in pharmaceutical research (Das et al., 2005).

Organic and Medicinal Chemistry

N-Butyl-1H-benzimidazole and its derivatives are gaining attention in organic and medicinal chemistry for their antiviral, antimicrobial, and antitumor properties. Comprehensive studies on these compounds, involving both experimental and theoretical approaches, provide insights into their molecular interactions, paving the way for their application in drug design and development (Kazachenko et al., 2022).

Process Intensification and Chemical Synthesis

The synthesis of 1H-4-substituted imidazoles has been enhanced through high-temperature/high-pressure continuous flow processes. This methodological advancement is crucial for the synthesis of key pharmaceutical ingredients like NS5A inhibitors, demonstrating the role of imidazole derivatives in streamlining pharmaceutical manufacturing processes (Carneiro et al., 2015).

Mecanismo De Acción

Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition . This structural change alters cell permeability and, ultimately, results in the osmotic disruption or growth inhibition of the fungal cell .

Safety and Hazards

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Propiedades

IUPAC Name |

5-butyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-2-3-4-7-5-8-6-9-7/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTBOYFKPMRBAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563328 | |

| Record name | 5-Butyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole, 4-butyl- | |

CAS RN |

146953-86-8 | |

| Record name | 5-Butyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

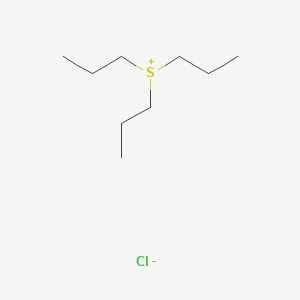

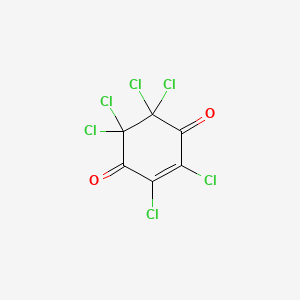

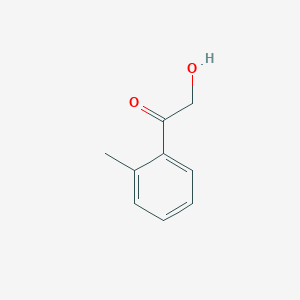

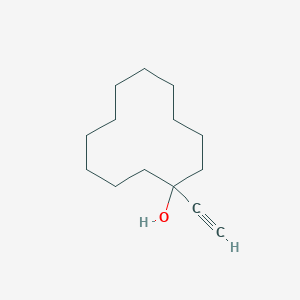

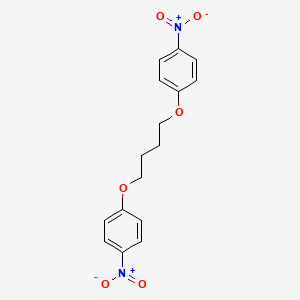

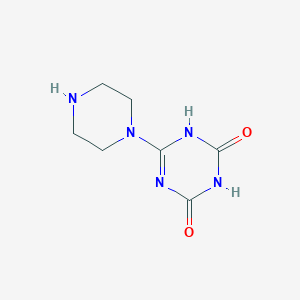

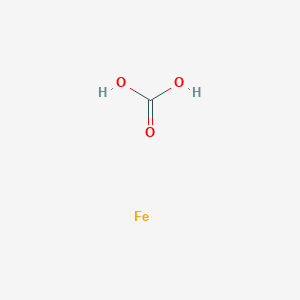

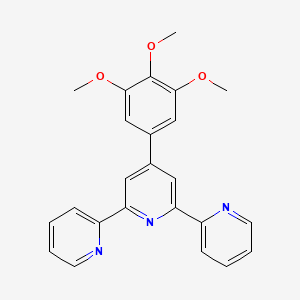

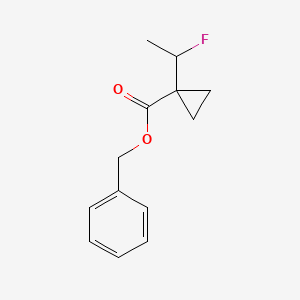

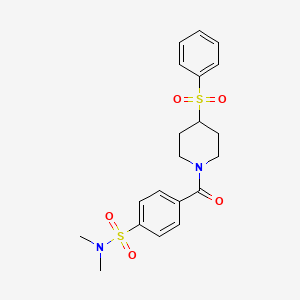

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/no-structure.png)